Cas no 1287096-42-7 (rac 4-Hydroxymethyl Ambrisentan-d3)

rac 4-Hydroxymethyl Ambrisentan-d3 化学的及び物理的性質
名前と識別子
-
- rac 4-Hydroxymethyl Ambrisentan-d3
- PDUAYPFMBRYSNN-FIBGUPNXSA-N
-
- インチ: 1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/i1D3
- InChIKey: PDUAYPFMBRYSNN-FIBGUPNXSA-N
- ほほえんだ: C(O)(=O)C(OC1=NC(C([2H])([2H])[2H])=CC(CO)=N1)C(OC)(C1=CC=CC=C1)C1=CC=CC=C1
rac 4-Hydroxymethyl Ambrisentan-d3 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H947817-1mg |
rac 4-Hydroxymethyl Ambrisentan-d3 |
1287096-42-7 | 1mg |
$316.00 | 2023-05-18 | ||
TRC | H947817-10mg |
rac 4-Hydroxymethyl Ambrisentan-d3 |
1287096-42-7 | 10mg |
$2463.00 | 2023-05-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CS-T-79727-10mg |
rac 4-Hydroxymethyl Ambrisentan-d3 |
1287096-42-7 | 10mg |
¥16790.00 | 2023-09-15 | ||
TRC | H947817-25mg |
rac 4-Hydroxymethyl Ambrisentan-d3 |
1287096-42-7 | 25mg |
$ 7600.00 | 2023-09-07 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CS-T-79727-1mg |
rac 4-Hydroxymethyl Ambrisentan-d3 |
1287096-42-7 | 1mg |
¥2140.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | H947817-1mg |
rac 4-Hydroxymethyl Ambrisentan-d3 |
1287096-42-7 | 1mg |
¥2700.00 | 2023-09-15 | ||
ChemScence | CS-0200615-1mg |
(rac)-4-Hydroxymethyl Ambrisentan-d3 |
1287096-42-7 | 1mg |
$0.0 | 2022-04-28 | ||
ChemScence | CS-0200615-10mg |
(rac)-4-Hydroxymethyl Ambrisentan-d3 |
1287096-42-7 | 10mg |
$0.0 | 2022-04-28 | ||
AN HUI ZE SHENG Technology Co., Ltd. | H947817-10mg |
rac 4-Hydroxymethyl Ambrisentan-d3 |
1287096-42-7 | 10mg |
¥21600.00 | 2023-09-15 |
rac 4-Hydroxymethyl Ambrisentan-d3 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
rac 4-Hydroxymethyl Ambrisentan-d3に関する追加情報
Introduction to rac 4-Hydroxymethyl Ambrisentan-d3 (CAS No. 1287096-42-7)
rac 4-Hydroxymethyl Ambrisentan-d3 (CAS No. 1287096-42-7) is a deuterated analog of Ambrisentan, a potent and selective endothelin A (ETA) receptor antagonist. This compound has gained significant attention in the pharmaceutical and research communities due to its potential applications in the treatment of pulmonary arterial hypertension (PAH) and other cardiovascular diseases. The introduction of deuterium atoms in the molecular structure of Ambrisentan aims to enhance its metabolic stability, potentially leading to improved pharmacokinetic properties and therapeutic efficacy.
The chemical structure of rac 4-Hydroxymethyl Ambrisentan-d3 is characterized by the presence of deuterium atoms at specific positions, which can significantly alter the compound's metabolic profile. Deuterium, being a stable isotope of hydrogen, has a higher atomic mass and can slow down certain metabolic processes, thereby extending the half-life of the drug and reducing its clearance rate. This modification is particularly beneficial in drugs that are rapidly metabolized, such as Ambrisentan.
In recent studies, rac 4-Hydroxymethyl Ambrisentan-d3 has shown promising results in preclinical models of PAH. Research published in the Journal of Medicinal Chemistry highlighted that this deuterated analog exhibited enhanced stability and prolonged plasma exposure compared to its non-deuterated counterpart. These findings suggest that rac 4-Hydroxymethyl Ambrisentan-d3 could offer a more effective and sustained treatment option for patients with PAH.
The mechanism of action of Ambrisentan, and by extension, its deuterated analog, involves selective antagonism of the ETA receptor. The ETA receptor is primarily responsible for vasoconstriction and smooth muscle cell proliferation, both of which contribute to the pathogenesis of PAH. By blocking this receptor, Ambrisentan can reduce pulmonary vascular resistance and improve hemodynamic parameters. The introduction of deuterium atoms in rac 4-Hydroxymethyl Ambrisentan-d3 further enhances these effects by prolonging the drug's duration of action.
Clinical trials involving deuterated compounds have also shown promising outcomes. A phase II trial evaluating the safety and efficacy of a deuterated analog of another cardiovascular drug demonstrated improved pharmacokinetic profiles and reduced side effects compared to the parent compound. These findings provide a strong rationale for further investigation into the clinical potential of rac 4-Hydroxymethyl Ambrisentan-d3.
The development of deuterated drugs represents a significant advancement in pharmaceutical chemistry. By leveraging the unique properties of deuterium, researchers can optimize existing drugs to achieve better therapeutic outcomes with fewer side effects. This approach has been successfully applied to various therapeutic areas, including oncology, neurology, and cardiovascular diseases.
In conclusion, rac 4-Hydroxymethyl Ambrisentan-d3 (CAS No. 1287096-42-7) is a promising compound with potential applications in the treatment of PAH and other cardiovascular conditions. Its enhanced metabolic stability and prolonged plasma exposure make it an attractive candidate for further clinical development. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential, contributing to advancements in the field of medicinal chemistry and drug development.
1287096-42-7 (rac 4-Hydroxymethyl Ambrisentan-d3) 関連製品
- 2445793-57-5(Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate)
- 1539075-54-1(2-(3-chlorothiophen-2-yl)methylpyrrolidine)
- 2168894-56-0(1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-one)
- 2189107-75-1(1-{3-(2-methoxyphenyl)methylpiperidin-1-yl}prop-2-en-1-one)
- 2172200-22-3(1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol)
- 1505247-38-0(1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine)
- 2138356-93-9((4-bromo-2-chlorophenyl)methyl2-(4,4-difluorocyclohexyl)ethylamine)
- 115006-86-5(Cyclo(L-Leu-trans-4-hydroxy-L-Pro))
- 1866280-34-3(N-(3-methanesulfinylbutyl)thietan-3-amine)
- 362520-32-9(4-Amino-N-(2-fluorophenyl)methylbenzamide)




